molecular formula C17H24O B1508183 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol

2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol

Cat. No.: B1508183
M. Wt: 244.37 g/mol
InChI Key: MHMQZHPQBIEPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a propynyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and propyne are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The tert-butyl and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the tert-butyl and propynyl groups influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butylphenol: Lacks the propynyl group, making it less reactive in certain reactions.

    4-tert-butylphenol: Contains only one tert-butyl group, resulting in different chemical properties.

    2,6-di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features but different applications.

Uniqueness

2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is unique due to the presence of both tert-butyl and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

2,6-ditert-butyl-4-prop-1-ynylphenol

InChI

InChI=1S/C17H24O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,1-7H3

InChI Key

MHMQZHPQBIEPGO-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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